Barium myristate

Description

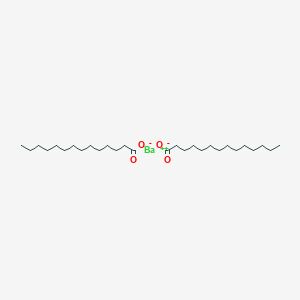

Barium myristate is a metal carboxylate salt formed by the reaction of myristic acid (a saturated C14 fatty acid) with barium hydroxide or other barium-containing precursors. It is characterized by its long hydrophobic carbon chain and hydrophilic ionic head, making it amphiphilic. This compound is primarily used in industrial applications, such as stabilizers in polymer production, lubricants, and corrosion inhibitors .

Properties

CAS No. |

10196-66-4 |

|---|---|

Molecular Formula |

C28H54BaO4 |

Molecular Weight |

592.1 g/mol |

IUPAC Name |

barium(2+);tetradecanoate |

InChI |

InChI=1S/2C14H28O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |

InChI Key |

JLDBJDNKYFLMHI-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Other CAS No. |

10196-66-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties

- Chemical Formula : C₁₄H₂₇O₂·Ba

- Molecular Weight : ~461.7 g/mol (varies with hydration state).

- Solubility: Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane, chloroform) due to its long alkyl chain .

- Thermal Stability : Decomposes above 200°C, releasing carbon dioxide and barium oxide residues .

Structural Features

The myristate anion (CH₃(CH₂)₁₂COO⁻) coordinates with Ba²⁺ ions, forming a layered or micellar structure in solid states. X-ray diffraction studies suggest a lamellar arrangement typical of metal soaps .

Comparison with Similar Compounds

Barium myristate belongs to the broader class of metal carboxylates and fatty acid salts. Below is a systematic comparison with structurally or functionally analogous compounds:

Comparison with Other Metal Myristates

| Property | This compound | Sodium Myristate | Calcium Myristate |

|---|---|---|---|

| Cation | Ba²⁺ | Na⁺ | Ca²⁺ |

| Melting Point (°C) | 180–200 (decomposes) | 250–260 | 150–160 |

| Solubility | Insoluble in water | Soluble in hot water | Insoluble in water |

| Applications | Polymer stabilizers | Soaps, emulsifiers | Food additives, lubricants |

| Toxicity | High (Ba²⁺ toxicity) | Low | Moderate |

Key Findings :

Comparison with Other Barium Carboxylates

| Property | This compound | Barium Stearate (C18) | Barium Palmitate (C16) |

|---|---|---|---|

| Carbon Chain Length | C14 | C18 | C16 |

| Melting Point (°C) | 180–200 | 220–230 | 190–200 |

| Hydrophobicity | Moderate | High | Moderate |

| Industrial Use | Lubricants | PVC stabilizers | Coatings |

Key Findings :

- Chain Length Effects : Longer chains (e.g., stearate, C18) enhance hydrophobicity and thermal stability, making them preferable for high-temperature applications like PVC stabilization .

- Performance in Lubricants: this compound’s moderate chain length balances viscosity and solubility in nonpolar matrices .

Comparison with Non-Metal Myristate Derivatives

| Property | This compound | Isopropyl Myristate | Methyl Myristate |

|---|---|---|---|

| Chemical Class | Metal carboxylate | Ester | Ester |

| Solubility | Organic solvents | Miscible with oils | Organic solvents |

| Bioactivity | Low | High (skin permeation) | Low |

| Applications | Industrial | Cosmetics, drug delivery | Fuel additives |

Key Findings :

- Functional Groups : Esters like isopropyl myristate exhibit higher biocompatibility and are widely used in transdermal drug delivery systems, whereas this compound’s ionic nature restricts biological applications .

- Permeability : Isopropyl myristate mimics human skin permeability (Pe = 7.45 ± 0.34 fg h⁻¹ cell⁻¹), a property absent in barium salts .

Industrial Performance

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing barium myristate in laboratory settings, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting myristic acid with barium hydroxide or carbonate under controlled conditions. Key steps include stoichiometric balancing, refluxing in anhydrous solvents (e.g., ethanol), and vacuum drying . Purity is validated via elemental analysis (C/H/N content) and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of unreacted precursors. For reproducibility, detailed reaction parameters (temperature, solvent ratios, and drying time) must be explicitly documented .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify alkyl chain conformation and metal-carboxylate coordination .

- X-ray Diffraction (XRD) : Determines crystalline structure and phase purity.

- Thermogravimetric Analysis (TGA) : Measures thermal stability and decomposition profiles .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects residual fatty acid impurities, with derivatization (e.g., silylation) enhancing volatility .

Advanced Research Questions

Q. How does this compound influence β-oxidation and glyoxylate cycle activation in fungal or microbial models, and what experimental designs can isolate these effects?

- Methodological Answer :

- Model Systems : Use Rhizophagus irregularis or Saccharomyces cerevisiae cultures in sterile media supplemented with this compound as the sole carbon source .

- Gene Expression Analysis : RNA sequencing or qPCR quantifies upregulation of β-oxidation (e.g., acyl-CoA oxidase) and glyoxylate cycle genes (e.g., isocitrate lyase) .

- Isotopic Tracing : Apply -labeled this compound with LC-MS to track carbon flux into fungal cell wall components (e.g., chitin) .

- Controls : Include myristate-free media and alternative carbon sources (e.g., glucose) to distinguish pathway-specific effects .

Q. What methodological challenges arise when analyzing this compound’s interaction with proteins or lipid bilayers using NMR relaxometry or circular dichroism (CD)?

- Methodological Answer :

- Sample Preparation : Ensure homogeneity by sonicating this compound suspensions in buffered solutions. Use detergents (e.g., CHAPS) to prevent aggregation .

- Competitive Binding Assays : Co-incubate with heme or fatty-acid-binding proteins (e.g., serum albumin) to study displacement dynamics via UV-vis difference spectroscopy .

- Data Interpretation : Address signal overlap in CD spectra by subtracting background contributions from solvents or denaturing agents (e.g., guanidinium chloride) .

Data Contradiction and Reproducibility

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies (e.g., antifungal vs. growth-promoting effects)?

- Methodological Answer :

- Variable Isolation : Systematically test concentration-dependent effects (e.g., 0.1–10 mM) and environmental factors (pH, temperature) .

- Strain-Specific Responses : Compare results across fungal species (e.g., Aspergillus vs. Rhizophagus) using standardized growth assays (e.g., clear-zone quantification on agar plates) .

- Meta-Analysis : Aggregate datasets using FAIR (Findable, Accessible, Interoperable, Reusable) principles, referencing platforms like the EU’s Common Data Platform on Chemicals for cross-study validation .

Experimental Design and Validation

Q. What strategies ensure reproducibility in this compound studies when scaling up synthesis or modifying application protocols?

- Methodological Answer :

- Protocol Optimization : Use Design of Experiments (DoE) to assess interactions between variables (e.g., reaction time, solvent purity) .

- Interlaboratory Validation : Share characterized samples with collaborating labs for independent replication of key findings .

- Supporting Information : Publish raw NMR/TGA data and step-by-step synthesis videos in supplementary materials to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.